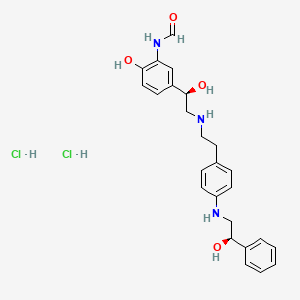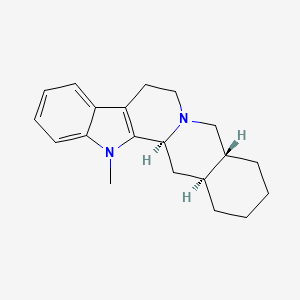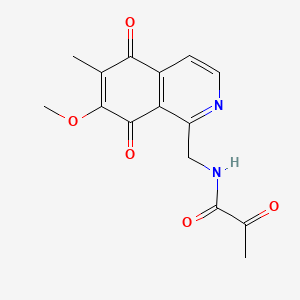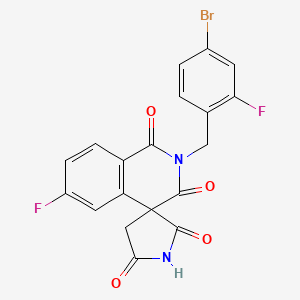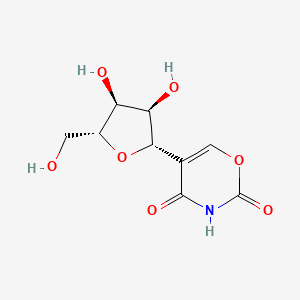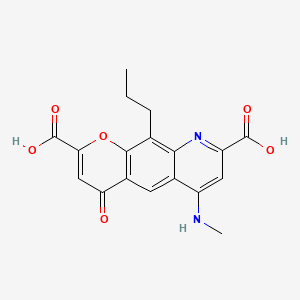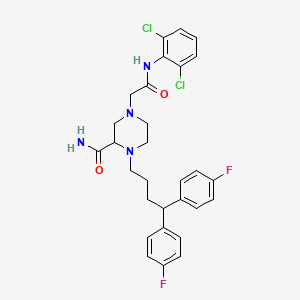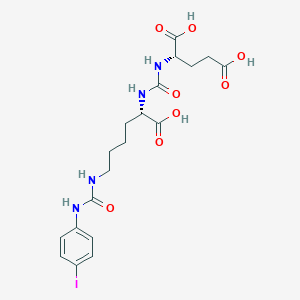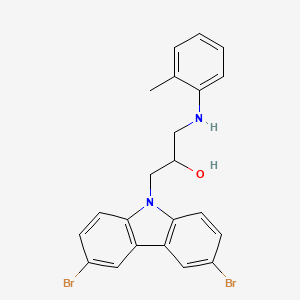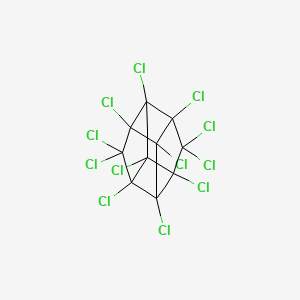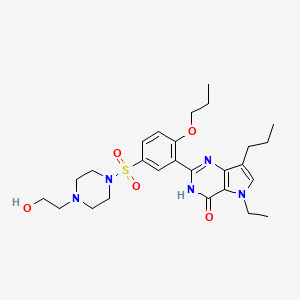
MK 0434
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-434, also known as 17β-Benzoyl-4-aza-5α-androst-1-en-3-one, is a synthetic 5α-reductase inhibitor. This compound was developed in the 1990s by Merck & Co. for the treatment of various androgen-dependent conditions such as benign prostatic hyperplasia, prostate cancer, pattern hair loss, excessive hair growth, acne, and seborrhea. it was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-434 involves multiple steps, starting from a steroidal precursor. The key steps include:
Formation of the azasteroid nucleus:
Benzoylation: The introduction of a benzoyl group at the 17β position.
Cyclization: Formation of the indenoquinolinone structure through cyclization reactions.
The specific reaction conditions, such as temperature, solvents, and catalysts, are critical for the successful synthesis of MK-434. Detailed synthetic routes are often proprietary and may involve specialized reagents and conditions .
Industrial Production Methods
Industrial production of MK-434 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
MK-434 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the ketone group to alcohols or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the steroidal backbone, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a 5α-reductase inhibitor, it is used to study enzyme inhibition and steroid metabolism.
Biology: It helps in understanding androgen-dependent biological processes and conditions.
Medicine: Although not marketed, it has been researched for treating conditions like benign prostatic hyperplasia, prostate cancer, and androgenic alopecia.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
MK-434 exerts its effects by selectively inhibiting the enzyme 5α-reductase type 2. This enzyme is responsible for converting testosterone to dihydrotestosterone, a more potent androgen. By inhibiting this conversion, MK-434 reduces the levels of dihydrotestosterone, thereby mitigating the effects of androgen-dependent conditions .
Comparison with Similar Compounds
Similar Compounds
Finasteride: Another 5α-reductase inhibitor used to treat benign prostatic hyperplasia and androgenic alopecia.
Dutasteride: Inhibits both type 1 and type 2 5α-reductase and is used for similar indications as finasteride.
Uniqueness
MK-434 is unique in its selective inhibition of 5α-reductase type 2, whereas other inhibitors like dutasteride inhibit both types 1 and 2. This selectivity may offer specific therapeutic advantages and reduced side effects .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
134067-56-4 |
|---|---|
Molecular Formula |
C25H31NO2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-1-benzoyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one |
InChI |
InChI=1S/C25H31NO2/c1-24-14-12-19-17(8-11-21-25(19,2)15-13-22(27)26-21)18(24)9-10-20(24)23(28)16-6-4-3-5-7-16/h3-7,13,15,17-21H,8-12,14H2,1-2H3,(H,26,27)/t17-,18-,19-,20+,21+,24-,25+/m0/s1 |
InChI Key |
ZYTQEOWFSVTRLX-QKONGSNMSA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)C4=CC=CC=C4)CCC5C3(C=CC(=O)N5)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C4=CC=CC=C4)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)C4=CC=CC=C4)CCC5C3(C=CC(=O)N5)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
17 beta-benzoyl-4-aza-5 alpha-androst-1-ene-3-one MK 0434 MK 434 MK-0434 MK-434 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


